molecular formula C10H19NO4 B054577 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid CAS No. 180181-02-6

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid

Cat. No.: B054577
CAS No.: 180181-02-6
M. Wt: 217.26 g/mol
InChI Key: LSZXQEWVQORQBO-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like tetrahydrofuran or acetonitrile . The reaction conditions are generally mild, often performed at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the preparation of tert-butoxycarbonyl-protected amino acids can be scaled up using continuous flow microreactor systems. This method enhances the efficiency and sustainability of the process, allowing for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection reaction is the free amine, which can then undergo further functionalization depending on the desired synthetic pathway.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-D-tert-leucine
  • Boc-D-Tle-OH
  • ®-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amino group. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-6-10(4,5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXQEWVQORQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472869
Record name 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-02-6
Record name 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Two 22 L flasks were each charged with compound 54a (583 g, 2.38 mol), LiOH.H2O (204.5 g, 4.87 mol), THF (5.7 L), and water (4.75 L). The reaction mixtures were heated to 64° C. for 19 h. The mixtures were then cooled to 10° C. with an ice bath. Approximately 1 L of 6N HCl was added to each reaction mixture to bring the pH to 3-3.5. Each mixture was combined with 2.9 L of CH2Cl2, and the aqueous layers were separated. The aqueous layers were extracted with another 1.5 L portion of CH2Cl2. The combined organic layers were dried with sodium sulfate and concentrated in vacuo to give a white solid. The solid was slurried in 5 L of heptane for 1 h, filtered, and vacuum dried to give 830 g (80% yield) of compound 55 as a white solid, mp 114-116° C. Anal. Calcd for C10H19NO4: C, 55.28; H, 8.81; N, 6.45. Found: C, 55.55; H, 8.77; N, 6.56.
[Compound]
Name
Two
Quantity
22 L
Type
reactant
Reaction Step One
Quantity
583 g
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
204.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5.7 L
Type
reactant
Reaction Step Two
Name
Quantity
4.75 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
2.9 L
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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